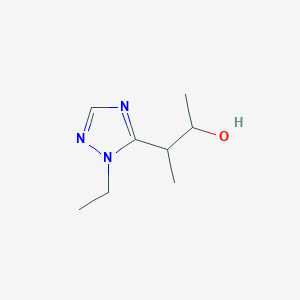

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol

Description

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with an ethyl group at the 1-position and a butan-2-ol chain at the 5-position. The molecule combines the polar hydroxyl group of butan-2-ol with the aromatic triazole moiety, which is known for its diverse biological and chemical applications.

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

3-(2-ethyl-1,2,4-triazol-3-yl)butan-2-ol |

InChI |

InChI=1S/C8H15N3O/c1-4-11-8(9-5-10-11)6(2)7(3)12/h5-7,12H,4H2,1-3H3 |

InChI Key |

YUGVINHQFFNIME-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)C(C)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-amine with a suitable butanone derivative under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate carbinolamine, followed by dehydration and cyclization to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as acid or base catalysts, can enhance the reaction rate and selectivity. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.

Reduction: The triazole ring can undergo reduction to form dihydrotriazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol is a triazole derivative with applications in medicinal chemistry, agriculture, and materials science. Triazoles, characterized by a five-membered heterocyclic ring containing three nitrogen atoms, exhibit diverse biological activities.

Scientific Research Applications

This compound is used in diverse scientific research fields:

- Medicinal Chemistry Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.

- Agriculture Triazole compounds act as plant growth regulators and fungicides.

- Materials Science Triazole derivatives contribute to the synthesis of advanced materials with unique properties, including high thermal stability and conductivity.

Triazole derivatives, including this compound, are known for diverse biological activities and potential medicinal applications. The compound has a chemical formula of C8H15N3O and a molecular weight of 169.22 g/mol. Its CAS number is 1862671-75-7 .

Antimicrobial Activity

Triazole derivatives show antimicrobial properties, with some compounds demonstrating activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of fungal ergosterol biosynthesis, which is critical for maintaining cell membrane integrity.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 µg/mL |

| This compound | S. aureus | 30 µg/mL |

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties, demonstrating potential in inhibiting the proliferation of various cancer cell lines. Studies indicate that related triazole compounds can induce apoptosis in cancer cells by activating caspase pathways.

The cytotoxic effects of triazole derivatives have been evaluated on breast cancer cell lines (MCF-7):

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HCT116 | 12.3 |

| HepG2 | 11.0 |

Modifications in the triazole structure can enhance biological activity against specific cancer types. The mechanisms through which triazole derivatives exert biological effects include:

- Inhibition of enzymatic pathways in microbial and cancer cells.

- Induction of apoptosis by activating caspases and other apoptotic markers in treated cancer cells.

- Cell cycle arrest at various phases, particularly G1 and G2/M phases.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, triazole derivatives are known to inhibit enzymes involved in fungal cell wall synthesis, making them effective antifungal agents .

Comparison with Similar Compounds

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-one

Structural Differences :

Implications :

- The ketone group reduces hydrogen-bonding capacity compared to the hydroxyl group, likely decreasing solubility in polar solvents.

- Increased electrophilicity at the carbonyl carbon may enhance reactivity in nucleophilic addition reactions.

Ethyl 2-[1-(3-Methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate

Structural Differences :

Implications :

- The 1,2,3-triazole configuration alters electronic properties and hydrogen-bonding patterns.

- The phenyl and ester groups may enhance π-π stacking and metabolic stability, respectively, which are critical in drug design.

3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-yl-methyl)-1,3,4-thiadiazol-2-ylsulfanyl]-butan-2-one

Structural Differences :

Implications :

- The thiadiazole moiety introduces sulfur atoms, which can influence redox activity and metal-binding properties.

(E)-4-Hydroxy-6-methyl-3-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)imino)methyl)quinolin-2(1H)-one (Compound 3f)

Structural Differences :

Implications :

- The quinoline system enhances aromaticity and planar structure, favoring intercalation with biological macromolecules like DNA.

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : The 1,2,4-triazole scaffold allows diverse substitutions, enabling tuning of lipophilicity, solubility, and bioactivity.

- Functional Group Impact : Hydroxyl groups enhance polarity (e.g., target compound), while ketones (e.g., ) or esters (e.g., ) modify reactivity and stability.

- antimicrobial activity in ).

Biological Activity

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 169.22 g/mol

- CAS Number : 1862671-75-7

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, studies have shown that certain triazole compounds exhibit potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of fungal ergosterol biosynthesis, which is critical for maintaining cell membrane integrity.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 µg/mL |

| This compound | S. aureus | 30 µg/mL |

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The compound has shown potential in inhibiting the proliferation of various cancer cell lines. For example, studies have reported that related triazole compounds can induce apoptosis in cancer cells by activating caspase pathways.

In a study evaluating the cytotoxic effects of triazole derivatives on breast cancer cell lines (MCF-7), the following results were observed:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 10.5 |

| HCT116 | 12.3 |

| HepG2 | 11.0 |

These findings suggest that modifications in the triazole structure can enhance biological activity against specific cancer types.

The proposed mechanisms by which triazole derivatives exert their biological effects include:

- Inhibition of Enzymatic Pathways : Triazoles may inhibit enzymes involved in critical metabolic pathways in both microbial and cancer cells.

- Induction of Apoptosis : Activation of caspases and other apoptotic markers has been observed in treated cancer cells.

- Cell Cycle Arrest : Some studies indicate that these compounds can halt cell cycle progression at various phases, particularly G1 and G2/M phases.

Study on Antimicrobial Efficacy

A recent study published in MDPI evaluated the antimicrobial efficacy of several triazole compounds, including this compound. Results demonstrated significant inhibition against common pathogens with varying MIC values depending on the structural modifications made to the triazole ring .

Study on Anticancer Properties

Another study focused on the anticancer properties of triazole derivatives found that specific modifications led to enhanced cytotoxicity against MCF-7 and HCT116 cell lines. The study highlighted that compounds with electron-withdrawing groups at specific positions showed improved activity compared to standard chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.